molecular formula C13H11ClO4 B11090063 7-Chloro-4-methyl-2-oxochromen-6-yl propanoate

7-Chloro-4-methyl-2-oxochromen-6-yl propanoate

Cat. No.: B11090063
M. Wt: 266.67 g/mol
InChI Key: GFMFCUGMHTWVTG-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2-oxochromen-6-yl propanoate is a chemical compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C13H11ClO4 and a molecular weight of 266.68 g/mol .

Preparation Methods

The synthesis of 7-Chloro-4-methyl-2-oxochromen-6-yl propanoate typically involves the reaction of 7-chloro-4-methylcoumarin with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, which facilitates the esterification process. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

7-Chloro-4-methyl-2-oxochromen-6-yl propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-Chloro-4-methyl-2-oxochromen-6-yl propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound’s biological activities, such as antimicrobial and anti-inflammatory properties, make it a subject of interest in biological research. It is often used in studies to develop new therapeutic agents.

    Medicine: Due to its potential pharmacological activities, this compound is investigated for its use in drug development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.

    Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2-oxochromen-6-yl propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

7-Chloro-4-methyl-2-oxochromen-6-yl propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activities compared to its analogs.

Properties

Molecular Formula

C13H11ClO4

Molecular Weight

266.67 g/mol

IUPAC Name

(7-chloro-4-methyl-2-oxochromen-6-yl) propanoate

InChI

InChI=1S/C13H11ClO4/c1-3-12(15)18-11-5-8-7(2)4-13(16)17-10(8)6-9(11)14/h4-6H,3H2,1-2H3

InChI Key

GFMFCUGMHTWVTG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C2C(=C1)C(=CC(=O)O2)C)Cl

Origin of Product

United States

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